Cas no 1807018-81-0 (6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetonitrile)

6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetonitrile
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- Inchi: 1S/C9H7F2IN2/c1-5-6(2-3-13)7(12)4-8(14-5)9(10)11/h4,9H,2H2,1H3
- InChI Key: PEXBWKHUUMKPBR-UHFFFAOYSA-N
- SMILES: IC1C=C(C(F)F)N=C(C)C=1CC#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 238
- XLogP3: 2.2
- Topological Polar Surface Area: 36.7
6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029022681-500mg |
6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetonitrile |
1807018-81-0 | 95% | 500mg |
$1,634.45 | 2022-03-31 | |
Alichem | A029022681-1g |
6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetonitrile |
1807018-81-0 | 95% | 1g |
$3,068.70 | 2022-03-31 | |
Alichem | A029022681-250mg |
6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetonitrile |
1807018-81-0 | 95% | 250mg |
$1,029.00 | 2022-03-31 |
6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetonitrile Related Literature
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Louis Porte RSC Adv., 2014,4, 64506-64513
Additional information on 6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetonitrile
Comprehensive Overview of 6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetonitrile (CAS No. 1807018-81-0)
6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetonitrile is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a difluoromethyl group, an iodo substituent, and a pyridine core, makes it a valuable intermediate in the synthesis of bioactive molecules. The compound's CAS number, 1807018-81-0, is a critical identifier for researchers and regulatory bodies.
The growing interest in fluorinated pyridine derivatives has placed this compound at the forefront of modern chemical research. Fluorination is a key strategy in drug design, as it enhances metabolic stability and bioavailability. The difluoromethyl group in 6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetonitrile is particularly noteworthy, as it mimics the behavior of hydrogen bonds while offering improved lipophilicity. This property is highly sought after in the development of kinase inhibitors and antiviral agents, which are currently trending topics in medicinal chemistry.
In agrochemical applications, 6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetonitrile serves as a precursor for crop protection agents. The iodo substituent allows for further functionalization, enabling the creation of compounds with targeted pesticidal or herbicidal activity. With the increasing demand for sustainable agriculture, researchers are exploring eco-friendly alternatives, and this compound's versatility aligns well with such initiatives.
The synthesis of 6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetonitrile involves multi-step reactions, including halogenation and cyanation. Its acetonitrile moiety provides a reactive handle for further derivatization, making it a popular choice for combinatorial chemistry. Recent advancements in flow chemistry and catalysis have streamlined its production, addressing scalability challenges often associated with complex heterocycles.
From an analytical perspective, the compound's purity and stability are critical. Techniques like HPLC, NMR, and mass spectrometry are routinely employed for quality control. The pyridine ring's aromaticity and the difluoromethyl group's electronegativity contribute to distinct spectroscopic signatures, facilitating characterization.
In the context of green chemistry, researchers are investigating solvent-free or water-based synthetic routes for 6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetonitrile. This aligns with global efforts to reduce the environmental footprint of chemical manufacturing. Additionally, computational tools like DFT calculations are being used to predict its reactivity and optimize reaction conditions.
The compound's relevance extends to material science, where its heterocyclic framework is explored for designing organic semiconductors or ligands for metal-organic frameworks (MOFs). Such interdisciplinary applications highlight its versatility beyond traditional domains.
As the pharmaceutical industry shifts toward precision medicine, intermediates like 6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetonitrile gain prominence. Its structural features enable the development of tailored therapeutics with minimized off-target effects. This resonates with current trends in personalized healthcare and drug repurposing.
In summary, 6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetonitrile (CAS No. 1807018-81-0) is a multifaceted compound with broad utility. Its role in advancing drug discovery, agrochemical innovation, and sustainable chemistry underscores its importance in contemporary research. As scientific inquiries evolve, this compound is poised to remain a key player in addressing pressing challenges across multiple industries.
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